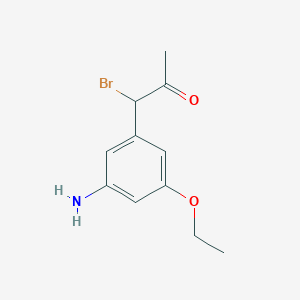![molecular formula C51H33N5 B14073623 9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole](/img/structure/B14073623.png)
9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole: is a complex organic compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique structural properties, which make it an excellent candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The presence of both carbazole and triazine moieties in its structure contributes to its high thermal stability and efficient charge transport properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole typically involves a multi-step process. One common method includes the following steps:
Formation of the Biphenyl Unit: The biphenyl unit is synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Introduction of the Triazine Moiety: The triazine unit is introduced via a nucleophilic substitution reaction, where a suitable triazine precursor reacts with the biphenyl intermediate.
Formation of the Carbazole Unit: The final step involves the formation of the carbazole unit through a cyclization reaction, often facilitated by a palladium catalyst under high-temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of halogenated carbazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is extensively studied for its role as a host material in OLEDs. Its high thermal stability and efficient charge transport properties make it an ideal candidate for enhancing the performance and longevity of OLED devices .
Biology and Medicine: While its primary applications are in materials science, there is ongoing research into its potential use in biological systems, particularly in the development of bio-compatible electronic devices .
Industry: In the industrial sector, this compound is used in the fabrication of advanced optoelectronic devices, including OLED displays and organic photovoltaic cells. Its unique properties contribute to the efficiency and durability of these devices .
Mecanismo De Acción
The mechanism by which 9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole exerts its effects is primarily related to its electronic structure. The compound facilitates efficient charge transport through its conjugated system, allowing for the effective injection and transport of electrons and holes in optoelectronic devices. The triazine moiety acts as an electron acceptor, while the carbazole unit serves as an electron donor, creating a balanced charge transport system .
Comparación Con Compuestos Similares
- 4,4’-Bis(carbazol-9-yl)biphenyl
- 2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine
- 1,3,5-Tri(3-pyridyl-phen-3-yl)benzene
- 4,4’,4’'-Tris(N-(naphthalen-2-yl)-N-phenyl-amino)-triphenylamine
Uniqueness: Compared to these similar compounds, 9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole stands out due to its unique combination of carbazole and triazine moieties. This combination provides a synergistic effect, enhancing both thermal stability and charge transport efficiency. Additionally, the specific arrangement of these moieties in the molecular structure contributes to its superior performance in optoelectronic applications .
Propiedades
Fórmula molecular |
C51H33N5 |
|---|---|
Peso molecular |
715.8 g/mol |
Nombre IUPAC |
2-[9-(4,6-diphenyl-1,3,5-triazin-2-yl)carbazol-2-yl]-9-(4-phenylphenyl)carbazole |
InChI |
InChI=1S/C51H33N5/c1-4-14-34(15-5-1)35-24-28-40(29-25-35)55-45-22-12-10-20-41(45)43-30-26-38(32-47(43)55)39-27-31-44-42-21-11-13-23-46(42)56(48(44)33-39)51-53-49(36-16-6-2-7-17-36)52-50(54-51)37-18-8-3-9-19-37/h1-33H |
Clave InChI |
ONALVUBQRMRORU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=C3C=C(C=C5)C6=CC7=C(C=C6)C8=CC=CC=C8N7C9=NC(=NC(=N9)C1=CC=CC=C1)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-methoxy-7'-(2,4,6-trioxo-1,3-diazinan-5-yl)spiro[1,3-diazinane-5,6'-7,8-dihydro-5H-benzo[f][1,3]benzodioxole]-2,4,6-trione](/img/structure/B14073544.png)

![2-Amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid](/img/structure/B14073552.png)
![[(4S)-4-propan-2-ylcyclohexen-1-yl]methanol](/img/structure/B14073555.png)
![Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro-](/img/structure/B14073566.png)


![2-amino-9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one](/img/structure/B14073583.png)
![(E)-3-(5-Bromo-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14073586.png)
![3-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14073589.png)




